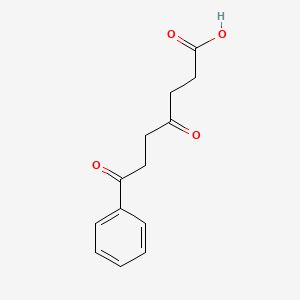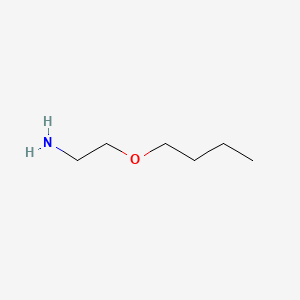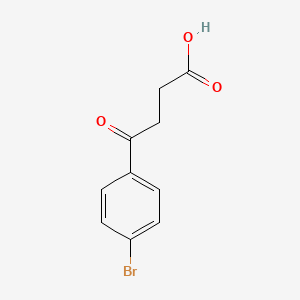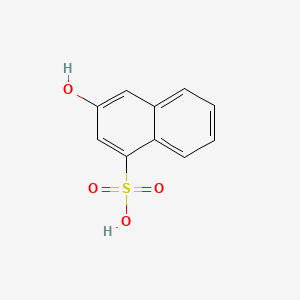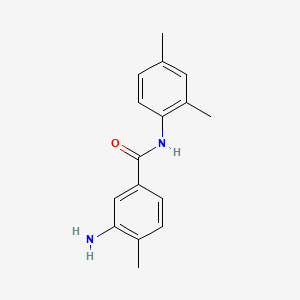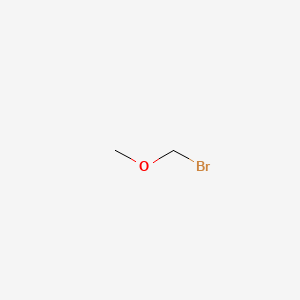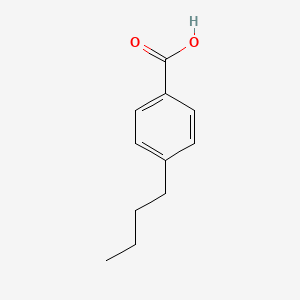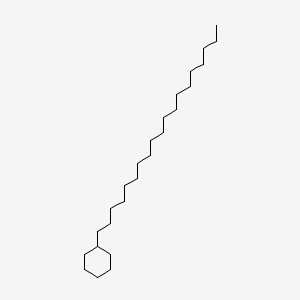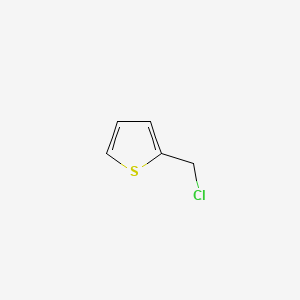
2-(氯甲基)噻吩
描述
2-(Chloromethyl)thiophene is a useful research compound. Its molecular formula is C5H5ClS and its molecular weight is 132.61 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Chloromethyl)thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Chloromethyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
硫庚唑的合成
2-(氯甲基)噻吩用于合成硫庚唑,一种抗真菌药物。该过程涉及对2-氯噻吩进行氯甲基化,随后进行O-烷基化反应,并通过加入硝酸最终形成硫庚唑硝酸盐。这种合成展示了2-(氯甲基)噻吩在制药化学中的关键中间体作用 (W. Ming, 2006)。
结构研究
研究了2-(氯甲基)-5-(邻苯二甲酰亚胺基)噻吩的晶体结构,以了解噻吩衍生物中的分子内相互作用。这项研究对材料科学领域有所贡献,特别是对分子结构的理解 (G. Lugert et al., 1988)。
新合成方法的开发
已经探索了合成2-氯甲基噻吩的创新方法,例如用甲醛替代甲醛。这些研究通过优化化学中间体的生产推动了合成化学领域的发展 (Zhou Ru, 2004)。
离子液体催化的氯甲基化研究
研究了不同离子液体催化的2-氯噻吩氯甲基化,突出了2-(氯甲基)噻吩在增强化学反应中的作用。这有助于绿色化学,提供环境友好的催化过程 (Z. Kun, 2010)。
基于噻吩的材料在电子器件中的应用
2-(氯甲基)噻吩衍生物用于制造电子和光电子器件。它们的半导体和荧光特性使它们在材料科学和电子领域具有价值 (G. Barbarella et al., 2005)。
CNS抑制活性
已合成2-(氯甲基)噻吩衍生物并评估其中枢神经系统抑制活性。这项研究有助于开发新药物 (K. Manjunath et al., 1997)。
噻吩衍生物在锂离子电池中的应用
研究了噻吩衍生物,包括2-(氯甲基)噻吩,作为锂离子电池中的功能添加剂。它们提高了高压LiCoO2的循环性能,展示了它们在能量存储应用中的潜力 (Lan Xia et al., 2015)。
有机半导体应用
基于噻吩的有机半导体,包括从2-(氯甲基)噻吩衍生的半导体,在材料化学中具有重要意义,用于有机光伏、场效应晶体管和发光二极管 (Gulsen Turkoglu et al., 2017)。
安全和危害
未来方向
作用机制
Target of Action
It’s known that thiophene derivatives can exhibit inhibitory potency against certain enzymes .
Mode of Action
Thiophenes, in general, are electron-rich aromatic compounds . This property might influence their interaction with targets.
Biochemical Pathways
Thiophenes are known to be involved in various chemical reactions, including the suzuki–miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Some thiophene derivatives have been found to exhibit good inhibitory potency against certain enzymes .
生化分析
Biochemical Properties
2-(Chloromethyl)thiophene plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . The compound’s interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and other biomolecules, potentially leading to enzyme inhibition or activation .
Cellular Effects
2-(Chloromethyl)thiophene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . Additionally, 2-(Chloromethyl)thiophene can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 2-(Chloromethyl)thiophene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the formation of adducts that may alter the function of these biomolecules . This can result in enzyme inhibition or activation, depending on the specific target and context . Additionally, 2-(Chloromethyl)thiophene can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)thiophene can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities . Long-term exposure to 2-(Chloromethyl)thiophene in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)thiophene vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response . High doses of 2-(Chloromethyl)thiophene can lead to toxic effects such as liver damage, oxidative stress, and inflammation .
Metabolic Pathways
2-(Chloromethyl)thiophene is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological effects .
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)thiophene is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The compound’s localization and accumulation within cells can influence its biological activity, as it may preferentially target certain organelles or cellular structures .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)thiophene can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, 2-(Chloromethyl)thiophene may interact with nuclear proteins, affecting gene expression and DNA repair processes .
属性
IUPAC Name |
2-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOHKPSBGLXIRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227307 | |
| Record name | 2-(Chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-50-4 | |
| Record name | 2-(Chloromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(CHLOROMETHYL)THIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QQ8C6HMR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


